Benzenemethanol, 4-chloro-3-(1-methylethoxy)-

Description

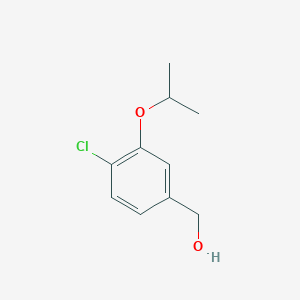

Benzenemethanol, 4-chloro-3-(1-methylethoxy)- (C₁₀H₁₃ClO₂), is a substituted aromatic alcohol featuring a benzene ring with a hydroxyl (-OH) group at the benzenemethanol position, a chlorine atom at the para (4th) position, and an isopropoxy (1-methylethoxy) group at the meta (3rd) position. The chlorine substituent is electron-withdrawing, reducing electron density on the aromatic ring and increasing acidity of the benzenemethanol hydroxyl group. The bulky isopropoxy group introduces steric hindrance, influencing solubility and reactivity.

Properties

CAS No. |

1379322-57-2 |

|---|---|

Molecular Formula |

C10H13ClO2 |

Molecular Weight |

200.66 g/mol |

IUPAC Name |

(4-chloro-3-propan-2-yloxyphenyl)methanol |

InChI |

InChI=1S/C10H13ClO2/c1-7(2)13-10-5-8(6-12)3-4-9(10)11/h3-5,7,12H,6H2,1-2H3 |

InChI Key |

GNQKSGJKUZOCSM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)CO)Cl |

Origin of Product |

United States |

Preparation Methods

Enhancing Chlorination Efficiency

Minimizing Steric Hindrance

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzenemethanol, 4-chloro-3-(1-methylethoxy)- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of the corresponding alcohols or hydrocarbons.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products:

Oxidation: Formation of 4-chloro-3-(1-methylethoxy)benzaldehyde or 4-chloro-3-(1-methylethoxy)benzoic acid.

Reduction: Formation of 4-chloro-3-(1-methylethoxy)benzyl alcohol.

Substitution: Formation of various substituted benzenemethanol derivatives.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

- Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry:

- Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanol, 4-chloro-3-(1-methylethoxy)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of benzenemethanol derivatives and related aromatic compounds:

Key Observations:

- Electron Effects: The chloro group in the target compound deactivates the aromatic ring compared to methoxy or amino groups in analogs, directing electrophilic substitution to specific positions .

- Solubility: Hydrochloride salts of benzenemethanol derivatives (e.g., ) exhibit higher water solubility than the neutral target compound, which may limit its applications in aqueous systems .

Biological Activity

Benzenemethanol, 4-chloro-3-(1-methylethoxy)-, also known by its CAS number 1379322-57-2, is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a chlorine atom at the para position and a 1-methylethoxy group at the meta position of the benzene ring, which influences its reactivity and biological properties.

The molecular formula of Benzenemethanol, 4-chloro-3-(1-methylethoxy)- is C10H13ClO2, and it can be synthesized through etherification reactions involving benzenemethanol and alkylating agents such as 1-chloro-2-propanol in the presence of a base like sodium hydroxide. The compound's unique substituents contribute to its altered reactivity compared to its analogs.

The biological activity of Benzenemethanol, 4-chloro-3-(1-methylethoxy)- is primarily attributed to its interaction with various cellular targets. These interactions may modulate biochemical pathways, potentially influencing processes such as enzyme activity and receptor binding. The specific molecular targets remain to be fully elucidated, but initial studies suggest antimicrobial and antifungal properties.

Antimicrobial Properties

Research indicates that Benzenemethanol derivatives can exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures possess the ability to inhibit bacterial growth and fungal proliferation. The chlorine substitution may enhance these properties by increasing lipophilicity, thereby improving membrane penetration.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of Benzenemethanol, 4-chloro-3-(1-methylethoxy)-. In animal studies, acute toxicity was assessed through oral administration. The LD50 value was determined to be greater than 10,000 mg/kg in mice, indicating low acute toxicity . However, eye irritation and skin sensitization were noted as potential local effects .

Case Studies

A notable case study examined the effects of related benzenemethanol derivatives in various biological assays. For example, compounds derived from benzenemethanol have been tested for their ability to induce cytotoxicity in human cell lines. In one study, a derivative demonstrated a dose-dependent inhibition of cell viability in cancer cell lines, suggesting potential applications in cancer therapeutics .

Comparative Analysis

To better understand the biological activity of Benzenemethanol, 4-chloro-3-(1-methylethoxy)-, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzenemethanol | Parent compound without substitutions | Limited biological activity |

| 4-Chlorobenzenemethanol | Chlorine at para position | Moderate antimicrobial properties |

| 3-(1-Methylethoxy)benzenemethanol | Methylethoxy group at meta position | Enhanced membrane permeability |

The presence of both the chlorine atom and the 1-methylethoxy group in Benzenemethanol, 4-chloro-3-(1-methylethoxy)- imparts unique chemical properties that distinguish it from other derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-3-(1-methylethoxy)benzenemethanol, and what experimental parameters influence yield?

- Methodological Answer : Synthesis can be achieved via nucleophilic aromatic substitution, where 4-chloro-3-hydroxybenzenemethanol reacts with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Alternatively, Suzuki-Miyaura coupling could introduce substituents pre-functionalization. Key parameters include reaction time, solvent polarity, and catalyst loading. Yields typically range from 60–85%, with impurities monitored via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of:

- GC-MS : To confirm molecular weight (e.g., m/z ~216 for [M+H]⁺) and detect volatile byproducts .

- ¹H/¹³C NMR : Characterize substituent positions (e.g., isopropyloxy protons at δ 1.2–1.4 ppm as a doublet; benzylic -CH₂OH at δ 4.5–5.0 ppm) .

- FT-IR : Verify hydroxyl (3200–3600 cm⁻¹) and ether (C-O stretch at ~1100 cm⁻¹) functional groups .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Based on structural analogs (e.g., SDS for 2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone hydrochloride), wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation of fine powders. In case of skin contact, wash with soap/water for 15 minutes. Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How do electronic effects of the chloro and isopropyloxy groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The chloro group acts as an electron-withdrawing substituent, activating the aromatic ring toward nucleophilic attack at the para position, while the isopropyloxy group (electron-donating) directs electrophiles to the meta position. Computational studies (e.g., DFT at the B3LYP/6-31G* level) can map electron density distributions and predict regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar benzenemethanol derivatives?

- Methodological Answer : Discrepancies may arise from stereochemical variations or assay conditions. For example:

- Enzymatic assays : Compare IC₅₀ values under standardized pH and temperature.

- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450), prioritizing compounds with optimal binding energies .

- Meta-analysis : Aggregate data from PubChem and ChEMBL, applying statistical weighting to account for sample size differences .

Q. Can this compound serve as a precursor for functional materials, and what characterization techniques are essential?

- Methodological Answer : The chloro group allows post-synthetic modifications (e.g., Pd-catalyzed arylation). For polymer applications:

- TGA/DSC : Assess thermal stability (decomposition >200°C suggests suitability for high-temperature materials).

- XRD : Confirm crystallinity, which impacts mechanical properties .

- Solubility tests : Screen in polar (DMSO) and nonpolar (toluene) solvents to guide formulation .

Q. What computational tools predict the environmental fate of 4-chloro-3-(1-methylethoxy)benzenemethanol?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.